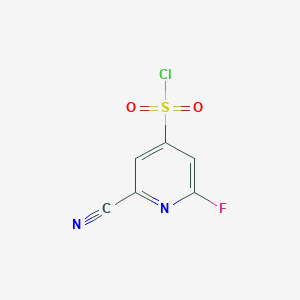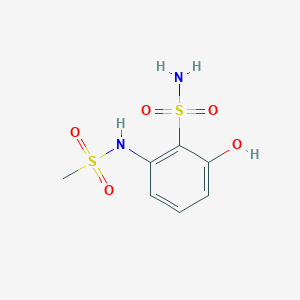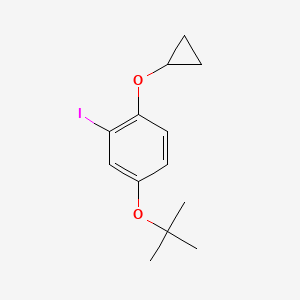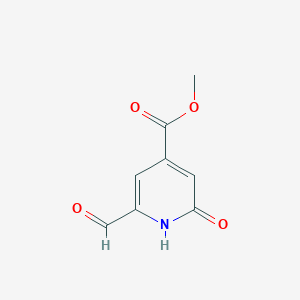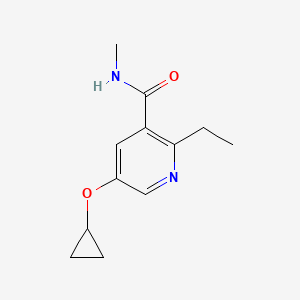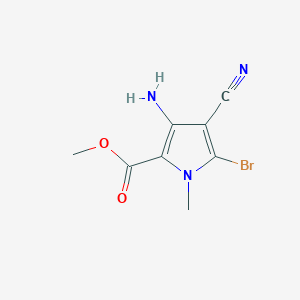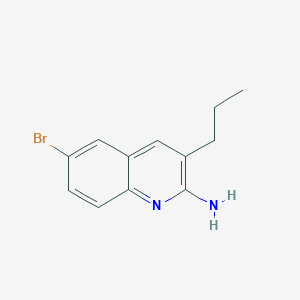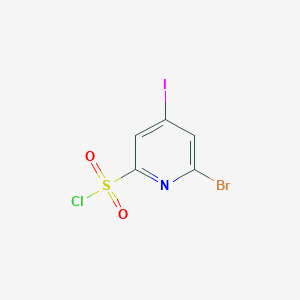
6-Bromo-4-iodopyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClINO2S and a molecular weight of 382.40 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, iodine, and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodopyridine-2-sulfonyl chloride typically involves the halogenation of pyridine derivatives followed by sulfonylation. . The reaction conditions often involve the use of halogenating agents such as bromine and iodine, and sulfonylating agents like chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Coupling Reactions: The bromine and iodine atoms can participate in cross-coupling reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typical in Suzuki-Miyaura coupling.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Coupling Reactions: Products are often biaryl compounds.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
6-Bromo-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine and iodine atoms facilitate coupling reactions through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-4-iodopyridine-2-sulfonyl chloride is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity in cross-coupling reactions. The sulfonyl chloride group further adds to its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C5H2BrClINO2S |
|---|---|
Molecular Weight |
382.40 g/mol |
IUPAC Name |
6-bromo-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClINO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H |
InChI Key |
MUAPPFOEQPVKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
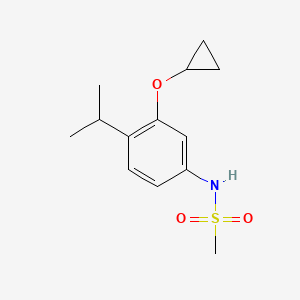
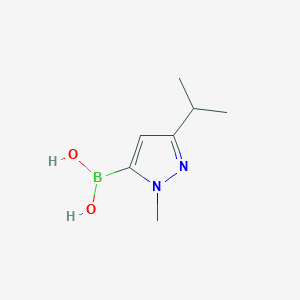
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
